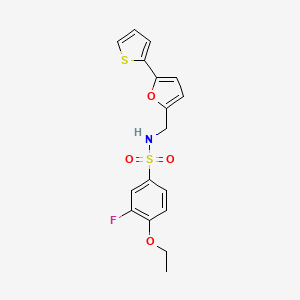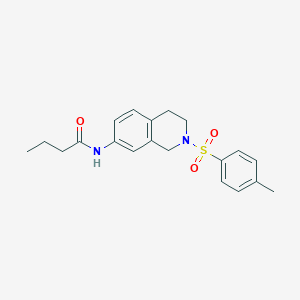
N-(2-tosil-1,2,3,4-tetrahidroisoquinolin-7-il)butiramina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs have garnered significant attention due to their presence in various natural and non-natural compounds with intriguing biological properties .
Synthesis Analysis
The synthesis of THIQ derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis
The molecular structure of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide” would be similar to other THIQ derivatives. THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives often involve isomerization of iminium intermediate (exo/endo isomerization) . The use of prefunctionalized N-arylated/protected THIQ is indispensable for better reaction performance as otherwise nitrogen of unprotected THIQ can undergo oxidation .Aplicaciones Científicas De Investigación
Estudios de Citotoxicidad
El compuesto ha sido sintetizado y evaluado para su citotoxicidad . Ha mostrado citotoxicidad contra líneas celulares MOLT-3 . Esto sugiere que podría usarse en la investigación del cáncer, particularmente en el estudio de tratamientos para los cánceres que afectan las líneas celulares MOLT-3.
Propiedades Antimicrobianas
El compuesto ha sido sintetizado y evaluado para sus propiedades antimicrobianas . Esto sugiere que podría usarse en el desarrollo de nuevos medicamentos o tratamientos antimicrobianos.
Actividad Antituberculosa
Las hidrazonas, que son moléculas biológicamente importantes, se sabe que actúan como agentes antituberculosos . Dado que el compuesto en cuestión tiene una parte hidrazona, podría potencialmente utilizarse en el desarrollo de nuevos medicamentos o tratamientos antituberculosos.
Propiedades Antihipertensivas
El compuesto ha sido estudiado por sus propiedades antihipertensivas . Esto sugiere que podría usarse en el desarrollo de nuevos medicamentos o tratamientos antihipertensivos.
Propiedades Anticancerígenas
El compuesto ha sido estudiado por sus propiedades anticancerígenas . Esto sugiere que podría usarse en el desarrollo de nuevos medicamentos o tratamientos anticancerígenos.
Propiedades Antifúngicas
El compuesto ha sido estudiado por sus propiedades antifúngicas . Esto sugiere que podría usarse en el desarrollo de nuevos medicamentos o tratamientos antifúngicos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide are currently unknown. This compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
The mode of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide is not well-documented. As a derivative of THIQ, it may share some of the biological activities of other THIQ compounds. THIQ derivatives are known to function as antineuroinflammatory agents . .
Biochemical Pathways
THIQ derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways . .
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-4-20(23)21-18-8-7-16-11-12-22(14-17(16)13-18)26(24,25)19-9-5-15(2)6-10-19/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWWDPHWVDKCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

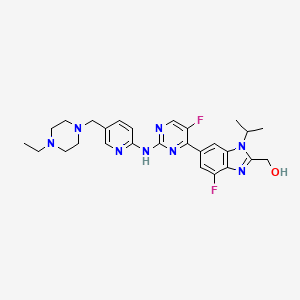
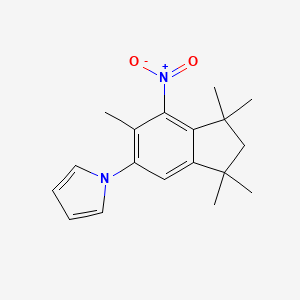
![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)
![5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2447178.png)
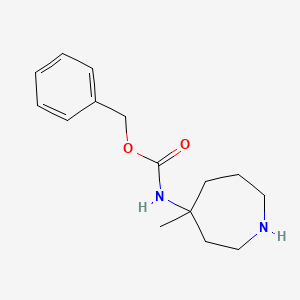
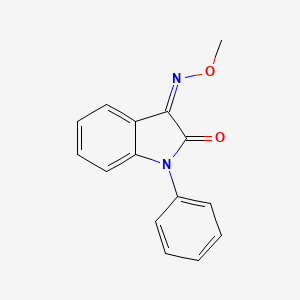
![1-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2447183.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2447185.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447188.png)
![6-methyl-3-(4-methylphenyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2447189.png)
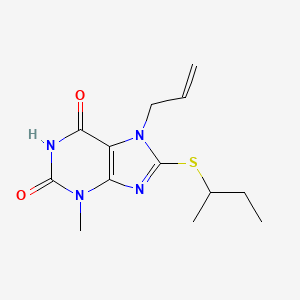
![1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2447191.png)
